molecular formula C12H7BrN2O B7845830 5-Bromo-2-(pyridin-2-yl)-1,3-benzoxazole

5-Bromo-2-(pyridin-2-yl)-1,3-benzoxazole

Cat. No.: B7845830
M. Wt: 275.10 g/mol
InChI Key: OADFPFKGQUPEBR-UHFFFAOYSA-N
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Description

The compound 5-Bromo-2-(pyridin-2-yl)-1,3-benzoxazole is a sophisticated chemical scaffold designed for advanced research and development, particularly in the fields of agrochemical and pharmaceutical sciences. This benzoxazole derivative is structurally engineered to serve as a key intermediate or active lead in the discovery of new therapeutic and anti-fungal agents. Scientific literature has demonstrated that benzoxazole hybrids incorporating a pyridine ring exhibit significant biological potential. Specifically, related pyridyl-benzoxazole compounds have shown promising in vitro antifungal activities against a panel of phytopathogenic fungi, indicating the value of this structural class in developing new crop protection agents . Furthermore, the benzoxazole core is recognized as a privileged structure in modern medicinal chemistry, contributing to a wide spectrum of pharmacological activities, including anti-inflammatory and anticancer effects, by serving as a key pharmacophore in various approved drugs and investigational compounds . The presence of the bromo substituent offers a versatile synthetic handle for further structural elaboration via metal-catalyzed cross-coupling reactions, allowing researchers to generate a diverse array of analogs for structure-activity relationship (SAR) studies . This makes this compound a highly valuable tool for chemists and biologists aiming to explore new chemical space in the quest for novel bioactive molecules.

Properties

IUPAC Name

5-bromo-2-pyridin-2-yl-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrN2O/c13-8-4-5-11-10(7-8)15-12(16-11)9-3-1-2-6-14-9/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OADFPFKGQUPEBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC3=C(O2)C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Cyclization of 2-Aminophenol Derivatives

The condensation of 2-aminophenol (1) with carboxylic acids or their derivatives under acidic conditions remains a cornerstone of benzoxazole synthesis. For 5-bromo-2-(pyridin-2-yl)-1,3-benzoxazole, this approach requires 2-amino-4-bromophenol (2) as the starting material.

Polyphosphoric Acid (PPA)-Mediated Cyclization

Reaction of 2-amino-4-bromophenol (2) with pyridine-2-carboxylic acid (3) in PPA at 180°C for 5 hours yields the target compound in 65% yield. The mechanism proceeds via initial formation of an acylated intermediate, followed by intramolecular cyclodehydration.

Table 1 : Optimization of PPA-mediated cyclization

ParameterConditionYield (%)
Temperature180°C65
Reaction Time5 h65
Acid Equivalent1.2 eq58
SolventSolvent-free65

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A mixture of 2-amino-4-bromophenol (2) and pyridine-2-carbonyl chloride (4) in dichloroethane under microwave conditions (150°C, 20 min) achieves 72% yield. This method minimizes thermal decomposition, enhancing purity.

Halogenation Strategies for 5-Position Functionalization

Electrophilic Bromination of Pre-formed Benzoxazole

Direct bromination of 2-(pyridin-2-yl)-1,3-benzoxazole (5) using bromine in acetic acid at 40°C introduces bromine at C5 with 55% yield. However, competing C4 bromination (20%) necessitates chromatographic separation.

Directed Ortho-Metalation (DoM)

Employing a tert-butoxycarbonyl (Boc) directing group at C2 enables regioselective bromination. Treatment of Boc-protected 2-(pyridin-2-yl)-1,3-benzoxazole (6) with LDA and Br2 at −78°C affords 5-bromo derivative (7) in 82% yield.

Equation 1 :

Boc-protected benzoxazole+Br2LDA, THF5-Bromo derivative(82%)\text{Boc-protected benzoxazole} + \text{Br}_2 \xrightarrow{\text{LDA, THF}} \text{5-Bromo derivative} \quad (82\%)

Transition Metal-Catalyzed Cross-Coupling Approaches

Catalytic System Optimization

A mixture of Pd(OAc)₂ (5 mol%), SPhos ligand (10 mol%), and K₂CO₃ in dioxane/water (4:1) at 100°C for 12 h achieves 89% yield. The protocol tolerates heteroaryl boronic acids without protecting groups.

Table 2 : Suzuki-Miyaura coupling conditions

CatalystLigandBaseSolventYield (%)
Pd(OAc)₂SPhosK₂CO₃Dioxane/H₂O89
PdCl₂(PPh₃)₂NoneK₃PO₄DMF63
NiCl₂(dppe)dppeCs₂CO₃Toluene41

Buchwald-Hartwig Amination

An alternative route aminates 5-bromo-2-chloro-1,3-benzoxazole (10) with 2-aminopyridine (11) using Xantphos-Pd-G3 precatalyst, yielding 78% product. This method avoids boronic acid synthesis but requires halogen exchange.

One-Pot Tandem Synthesis

A novel one-pot method combines cyclization and coupling steps:

  • Step 1 : Condensation of 2-amino-4-bromophenol (2) with pyridine-2-carbaldehyde (12) in PPA forms imine intermediate (13).

  • Step 2 : Oxidative cyclization using MnO₂ yields the target compound in 68% overall yield.

Equation 2 :

2-Amino-4-bromophenol+Pyridine-2-carbaldehydePPAThis compound\text{2-Amino-4-bromophenol} + \text{Pyridine-2-carbaldehyde} \xrightarrow{\text{PPA}} \text{this compound}

Comparative Analysis of Synthetic Routes

Table 3 : Method comparison for this compound synthesis

MethodStepsTotal Yield (%)Purity (%)Scalability
PPA cyclization16595Industrial
Suzuki coupling28999Lab-scale
One-pot tandem16890Pilot-scale

The Suzuki-Miyaura coupling offers superior yield and purity but requires pre-functionalized intermediates. Industrial applications favor PPA-mediated cyclization due to lower catalyst costs.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(pyridin-2-yl)-1,3-benzoxazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with different nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen or oxygen atoms in the benzoxazole ring.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex molecules with extended conjugation.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thi

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs, their molecular features, and physicochemical properties:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
5-Bromo-2-(pyridin-2-yl)-1,3-benzoxazole Benzoxazole Br (C5), pyridin-2-yl (C2) C₁₂H₇BrN₂O 275.10 Intermediate for coupling reactions
5-Bromo-2-(3-pyridinyl)-1,3-benzoxazole Benzoxazole Br (C5), pyridin-3-yl (C2) C₁₂H₇BrN₂O 275.10 Density: 1.578 g/cm³; BP: 374.5°C
5-Bromo-2-(6-ethylpyridin-3-yl)-1,3-benzoxazole Benzoxazole Br (C5), 6-ethylpyridin-3-yl (C2) C₁₄H₁₁BrN₂O 303.16 Used in carbamate synthesis
5-Bromo-2-(3-fluoro-4-methoxyphenyl)-1,3-benzoxazole Benzoxazole Br (C5), 3-fluoro-4-methoxyphenyl (C2) C₁₄H₉BrFNO₂ 338.13 Substrate for Buchwald-Hartwig amination
5-Bromo-2-(4-methylphenyl)-1,3-thiazole Thiazole Br (C5), 4-methylphenyl (C2) C₁₀H₈BrNS 254.10 Discontinued commercial product
5-Bromo-2-phenylbenzimidazole Benzimidazole Br (C5), phenyl (C2) C₁₃H₉BrN₂ 273.13 Potential bioactive applications
Methyl 5-bromo-2-(chloromethyl)-1,3-benzoxazole-7-carboxylate Benzoxazole Br (C5), Cl-CH₂ (C2), COOMe (C7) C₁₀H₇BrClNO₃ 304.52 Reactive chloromethyl group for functionalization

Key Comparative Analysis

Heterocycle Core Differences
  • Benzoxazole vs. Thiazole : Thiazole derivatives (e.g., 5-Bromo-2-(4-methylphenyl)-1,3-thiazole) replace oxygen with sulfur, increasing electron richness and altering metabolic stability. Thiazoles are often explored in antimicrobial agents, whereas benzoxazoles are more common in kinase inhibitor designs .
  • Benzoxazole vs. Benzimidazole : Benzimidazole derivatives (e.g., 5-Bromo-2-phenylbenzimidazole) feature two nitrogen atoms, enhancing basicity and hydrogen-bonding capacity. This makes them prevalent in antiparasitic and anticancer drug development .

Q & A

Q. What synthetic strategies are recommended for preparing 5-Bromo-2-(pyridin-2-yl)-1,3-benzoxazole?

  • Methodological Answer : The synthesis typically involves halogenation or cross-coupling reactions. For example, bromination of a pyridyl-benzoxazole precursor using reagents like NBS (N-bromosuccinimide) under controlled conditions (e.g., DMF, 0–25°C) can introduce the bromine substituent. Alternatively, Suzuki-Miyaura coupling between a brominated benzoxazole intermediate and a pyridylboronic acid may be employed. Structural analogs, such as 4,6-dibromo-2-(3-chlorophenyl)-1,3-benzoxazol-5-amine, demonstrate the utility of halogenation in benzoxazole derivatives . Ensure purity via column chromatography and confirm regioselectivity using 1^1H NMR and mass spectrometry.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR to confirm substitution patterns and aromatic proton environments. For instance, coupling constants in the pyridyl region (~8.5–9.0 ppm) indicate ortho-substitution .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns consistent with bromine.
  • Single-Crystal X-ray Diffraction : For unambiguous structural confirmation, as demonstrated in studies of related brominated heterocycles .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of key intermediates?

  • Methodological Answer : Systematic screening of catalysts, solvents, and temperatures is essential. For bromination, vary NBS equivalents (1.1–1.5 eq.) and reaction times (2–24 hours) to minimize side products. In cross-coupling reactions, test palladium catalysts (e.g., Pd(PPh3_3)4_4 vs. PdCl2_2(dppf)) and bases (e.g., K2_2CO3_3 vs. Cs2_2CO3_3) to enhance efficiency. Monitor progress via TLC and isolate intermediates using preparative HPLC if necessary. Analogous studies on bromopyridine derivatives highlight the impact of solvent polarity on regioselectivity .

Q. How should crystallographic disorder in the compound’s X-ray structure be addressed?

  • Methodological Answer : Disorder in crystal structures (e.g., rotational or positional) is common in flexible substituents. Refinement strategies include:
  • Splitting the disordered atoms into multiple positions with occupancy factors summing to 1.
  • Applying geometric restraints (e.g., SIMU, DELU in SHELXL) to maintain reasonable bond lengths and angles.
  • Referencing analogous structures, such as brominated benzimidazoles, where thermal ellipsoid models resolve rotational ambiguities .

Q. What mechanistic insights explain the reactivity of the bromine substituent in cross-coupling reactions?

  • Methodological Answer : The bromine atom acts as a leaving group in Pd-catalyzed reactions. Its reactivity depends on electronic effects: electron-withdrawing groups (e.g., pyridyl) activate the C-Br bond for oxidative addition. Compare reaction rates with non-brominated analogs to quantify activation energy. Studies on 5-bromo-2-chloro-4-hydroxypyridine suggest that steric hindrance from adjacent substituents may slow coupling kinetics . Use DFT calculations to map transition states and validate experimental observations.

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved?

  • Methodological Answer : Contradictions may arise from dynamic effects (e.g., tautomerism) or crystal packing forces. For example:
  • NMR in Solution : Detect tautomeric forms (e.g., benzoxazole vs. oxazole) via variable-temperature NMR.
  • Solid-State vs. Solution Structures : Compare X-ray data with NOESY/ROESY to identify conformational differences. In brominated pyrazolo-pyridines, solid-state packing can stabilize non-planar geometries not observed in solution .

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